2-Chloro-2-(2-chlorophenyl)acetic acid
Description
Contextualization of Alpha-Halogenated Phenylacetic Acids in Contemporary Organic Synthesis
Alpha-halogenated carboxylic acids are pivotal in organic chemistry due to the reactivity imparted by the halogen atom on the alpha-carbon. This halogen acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.
One of the most well-known methods for the synthesis of α-bromo carboxylic acids is the Hell–Volhard–Zelinski (HVZ) reaction. researchgate.net This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. researchgate.net A similar strategy can be employed for α-chlorination, often utilizing reagents like N-chlorosuccinimide (NCS) in conjunction with thionyl chloride to first form the acid chloride, which then undergoes halogenation. researchgate.net These synthetic routes underscore the accessibility of α-halo acids as reactive intermediates.
The utility of these compounds is demonstrated in their conversion to other functional groups. For instance, they are precursors to α-amino acids through reaction with ammonia (B1221849), and they can be used in the synthesis of α-hydroxy acids via hydrolysis. Furthermore, their esters can participate in reactions such as the Darzens condensation to form α,β-epoxy esters, which are valuable synthetic intermediates. thermofisher.com The presence of the halogen also increases the acidity of the α-proton, influencing enolate formation and subsequent alkylation reactions.
Specific Significance of 2-Chloro-2-(2-chlorophenyl)acetic Acid in Chemical Research
Specific research detailing the unique significance of this compound is sparse. However, its structure suggests potential applications as an intermediate in medicinal chemistry and materials science. The presence of two chlorine atoms—one on the phenyl ring and one at the alpha position—offers distinct sites for chemical modification.
The chlorine atom on the phenyl ring can influence the molecule's electronic properties and its interactions with biological targets. The alpha-chloro group, as previously discussed, provides a reactive handle for further synthetic transformations. This dual functionalization could be exploited in the synthesis of complex molecules where stepwise or orthogonal chemical modifications are required. For example, it could serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), a class of pharmaceuticals where substituted phenylacetic acids are common structural motifs.
Overview of Key Academic Research Trajectories for this compound
Direct academic research trajectories for this compound are not well-documented. However, based on the known reactivity of related compounds, several potential research avenues can be postulated:
Synthesis of Novel Heterocyclic Compounds: The reactive α-chloro group could be utilized in condensation reactions with various nucleophiles to construct heterocyclic rings, which are prevalent in many biologically active compounds.
Development of Pharmaceutical Intermediates: Its structure is reminiscent of precursors to drugs like Diclofenac, which is derived from a dichlorinated phenylamino acetic acid. Research could explore its utility in synthesizing new analogues of existing drugs to improve their efficacy or reduce side effects.
Polymer Chemistry: Carboxylic acids can be used as monomers in polymerization reactions. The presence of chlorine atoms could be used to modify the properties of the resulting polymers, such as their thermal stability or flame retardancy.
While speculative, these trajectories are grounded in the established chemistry of alpha-halogenated carboxylic acids and substituted phenylacetic acids. Further research is needed to explore the specific properties and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-(2-chlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSTEQFVQPSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 2 2 Chlorophenyl Acetic Acid
Strategic Approaches to the Introduction of the Alpha-Chloro Moiety in Phenylacetic Acids
The direct and selective chlorination of the α-carbon in phenylacetic acids presents a chemical challenge due to the potential for competing electrophilic substitution on the aromatic ring. rsc.org However, several strategic approaches have been developed to achieve this transformation efficiently.
One of the classical methods for α-halogenation of carboxylic acids is the Hell–Volhard–Zelinsky (HVZ) reaction. nih.gov This method typically involves treating the carboxylic acid with a halogen (like Cl₂) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl₃). nih.gov The mechanism proceeds through the formation of an acyl halide, which then enolizes. This enol form is subsequently halogenated at the α-carbon. The resulting α-halo acyl halide can then react with the starting carboxylic acid to yield the α-halocarboxylic acid and regenerate the acyl halide catalyst. nih.gov
A more modern and often safer approach involves the use of N-chloroamides and N-chloroimides, such as trichloroisocyanuric acid (TCCA), as chlorinating agents. nih.gov These reagents are easier to handle and store than molecular chlorine. nih.gov Research has shown that treating phenylacetic acids with TCCA and catalytic PCl₃ under solvent-free conditions can rapidly provide the desired α-chloro products in high yields. rsc.org This method is particularly effective for phenylacetic acids with electron-withdrawing or weakly electron-donating groups on the aromatic ring. nih.gov
Other reported methods for the synthesis of α-chlorophenylacetic acids include the substitution of the hydroxyl group in mandelic acid derivatives with chlorine, followed by hydrolysis of the ester. rsc.orgorgsyn.org Another route involves the α-chlorination of phenylacetaldehyde, followed by oxidation to the carboxylic acid. rsc.org
Table 1: Comparison of General α-Chlorination Strategies for Phenylacetic Acids
| Method | Chlorinating Agent(s) | Catalyst/Conditions | Key Features |
| Hell–Volhard–Zelinsky (HVZ) | Cl₂ | PCl₃ (catalytic) | Classical method; proceeds via an acyl halide intermediate. nih.gov |
| TCCA Chlorination | Trichloroisocyanuric acid (TCCA) | PCl₃ (catalytic), solvent-free | Efficient and rapid; suitable for a range of substituted phenylacetic acids. rsc.org |
| From Mandelate Derivatives | Thionyl chloride (SOCl₂) | N/A, followed by hydrolysis | Involves substitution of a hydroxyl group. rsc.orgorgsyn.org |
| From Phenylacetaldehydes | CuCl₂ complex | N/A, followed by oxidation | Two-step process involving chlorination and subsequent oxidation. rsc.org |
Synthetic Routes Involving Precursors and Derivatives of 2-Chlorophenylacetic Acid
Specific synthetic routes to α-halo-(2-chlorophenyl)acetic acids often start from readily available precursors like (2-chloro)benzaldehyde. One patented process describes the synthesis of α-bromo(2-chloro)phenylacetic acid by reacting (2-chloro)benzaldehyde with tribromomethane in the presence of potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylphosphonium (B1682233) bromide. google.com While this example yields the bromo-analogue, similar haloform reaction principles can be adapted for chlorination.
A cobalt-catalyzed carbonylation reaction provides a pathway to the precursor, 2-chlorophenylacetic acid. In this method, o-chlorobenzyl chloride is reacted with carbon monoxide in the presence of a cobalt nitrate (B79036) and cobalt acetate (B1210297) catalyst system in n-butanol, followed by treatment with sodium hydroxide. chemicalbook.com The resulting 2-chlorophenylacetic acid can then be subjected to α-chlorination as described in the previous section to yield the target compound.
Another approach involves the modification of existing molecules. For instance, α-chloro-α-chlorosulfenyl-phenyl acetyl chlorides can be synthesized by reacting a substituted phenylacetic acid with an excess of thionyl chloride and a catalytic amount of pyridine. google.com This creates a highly reactive intermediate that can be further transformed.
Table 2: Synthesis of 2-Chlorophenylacetic Acid Precursors and Analogs
| Starting Material | Reagents | Product | Yield | Reference |
| (2-chloro)benzaldehyde | Tribromomethane, KOH, Tetrabutylphosphonium bromide | α-bromo(2-chloro)phenylacetic acid | 48% | google.com |
| o-chlorobenzyl chloride | CO, Cobalt(II) acetate, Cobalt(II) nitrate, NaOH | 2-Chlorophenylacetic acid | 93.7% | chemicalbook.com |
| Phenylacetic acid | Thionyl chloride, Pyridine | α-Chloro-α-chlorosulfenyl-phenyl acetyl chloride | ~75% | google.com |
Electrochemical Synthesis and Carboxylation Techniques for Alpha-Haloaryl Acetic Acids
Electrochemical methods offer an alternative and innovative route for the synthesis of α-chloroaryl acetic acids. mdpi.com One such technique is the electrocarboxylation of α,α-dichloroarylmethane derivatives. This process avoids the use of harsh chemical oxidants or reductants by employing an electric current to drive the reaction.
The proposed mechanism involves a two-electron reduction of the α,α-dichloroarylmethane substrate at the cathode to generate an α-chloro anion. mdpi.com This highly reactive anion then attacks carbon dioxide, which is bubbled through the reaction mixture, to form the corresponding α-chlorophenylacetic carboxylate. mdpi.com A sacrificial anode, typically made of aluminum or magnesium, is oxidized simultaneously to complete the electrochemical circuit. mdpi.com
A general procedure involves conducting the electrolysis in a dry electrochemical cell using a solvent like dimethylacetamide (DMA) and an electrolyte such as tetrabutylammonium (B224687) bromide (n-Bu₄NBr). The reaction is carried out under a CO₂ atmosphere with a constant current. mdpi.com While this method provides a direct route to the target compounds, yields can be moderate. mdpi.com
Table 3: Electrochemical Synthesis of α-Chloroarylacetic Acid Derivatives
| Substrate | Anode | Cathode | Yield (%) | Reference |
| α,α-dichlorophenylmethane | Aluminum | Stainless Steel | 44 | mdpi.com |
| p-fluoro-α,α-dichlorotoluene | Aluminum | Stainless Steel | 54 | mdpi.com |
| p-methyl-α,α-dichlorotoluene | Aluminum | Stainless Steel | 54 | mdpi.com |
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomerically Enriched 2-Chloro-2-(2-chlorophenyl)acetic Acid
Many applications of chiral molecules, particularly in the pharmaceutical industry, require enantiomerically pure compounds. tcichemicals.com The synthesis of a single enantiomer of this compound can be approached through two main strategies: asymmetric synthesis or the resolution of a racemic mixture. ethz.ch
Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral auxiliaries, which are enantiopure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. tcichemicals.comethz.ch After the desired stereocenter is created, the auxiliary is removed. Another approach is catalytic enantioselective synthesis, where a substoichiometric amount of a chiral catalyst is used to produce an excess of one enantiomer. ethz.ch
Chiral resolution is a more common method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. ethz.ch
Classical Resolution: This involves reacting the racemic acid with a chiral resolving agent, typically a chiral base (e.g., a chiral amine), to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treating the salt with an achiral acid.
Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes. For example, racemic 2-chlorophenyl glycine (B1666218) has been resolved by the enantioselective hydrolysis of its N-phenylacetyl derivative using the enzyme penicillin G acylase. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the derivative, allowing for the separation of the hydrolyzed enantiomer from the unreacted one. researchgate.net A similar strategy could be applied to derivatives of this compound. Lipases are another class of enzymes used for the resolution of chiral esters, such as methyl 2-chloromandelate, through enantioselective transesterification. researchgate.net
These methods allow for the production of enantiomerically enriched or pure forms of the target compound, which is often crucial for its intended biological application.
Chemical Reactivity and Transformation Pathways of 2 Chloro 2 2 Chlorophenyl Acetic Acid
Nucleophilic Substitution Reactions at the Alpha-Chloro Position
The chlorine atom at the benzylic and α-position to the carbonyl group is highly activated towards nucleophilic substitution. This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent carbonyl group. purechemistry.org As potent alkylating agents, α-halo carboxylic acids and their derivatives readily react with a variety of nucleophiles, leading to the formation of α-substituted carboxylic acid derivatives. ddugu.ac.innih.gov These reactions typically proceed via an SN2 mechanism.
Key nucleophilic substitution reactions at the α-chloro position include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines provides a direct route to α-amino acids, which are fundamental building blocks in medicinal chemistry. For instance, reaction with ammonia can yield 2-amino-2-(2-chlorophenyl)acetic acid. medchemexpress.com
Azide (B81097) Substitution: Sodium azide can displace the chloride to form an α-azido acid, which can be subsequently reduced to the corresponding α-amino acid.
Cyanation: The introduction of a cyanide group using a cyanide salt (e.g., KCN) yields a cyanophenylacetic acid derivative.
Hydroxylation: Reaction with hydroxide (B78521) ions leads to the formation of α-hydroxy acids, such as 2-hydroxy-2-(2-chlorophenyl)acetic acid.
Halogen Exchange: Other halides, such as iodide, can replace the chloride, which can be useful for subsequent reactions where iodide is a better leaving group.
The general scheme for these transformations is presented below:
Table 1: Examples of Nucleophilic Substitution at the Alpha-Chloro Position
| Nucleophile (Nu⁻) | Product | Product Class |
|---|---|---|
| NH₃ | 2-Amino-2-(2-chlorophenyl)acetic acid | α-Amino Acid |
| N₃⁻ | 2-Azido-2-(2-chlorophenyl)acetic acid | α-Azido Acid |
| CN⁻ | 2-Cyano-2-(2-chlorophenyl)acetic acid | α-Cyano Acid |
| OH⁻ | 2-Hydroxy-2-(2-chlorophenyl)acetic acid | α-Hydroxy Acid |
Reactions Involving the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction
The carboxylic acid functional group is a central site for a variety of chemical modifications, including the formation of esters and amides, as well as reduction to an alcohol.
Esterification: 2-Chloro-2-(2-chlorophenyl)acetic acid can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edulibretexts.orgmasterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.com
Amidation: The formation of amides from this compound and an amine is a crucial transformation, particularly in the synthesis of pharmaceuticals. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. orgoreview.comchemistrysteps.com Therefore, the carboxylic acid must first be activated. Common methods for activation include:
Conversion to an Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride, which then readily reacts with an amine. fishersci.co.uk
Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxylic acid in situ. orgoreview.comchemistrysteps.comyoutube.comlibretexts.org
Table 2: Common Coupling Reagents for Amidation
| Reagent | Full Name | Byproduct |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-chloro-2-(2-chlorophenyl)ethanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. acsgcipr.org
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nrochemistry.comandersondevelopment.com
Borane Complexes: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is also an effective reagent for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups. acsgcipr.organdersondevelopment.comorganic-chemistry.org
Electrophilic Aromatic Substitution and Functionalization of the 2-Chlorophenyl Ring
The 2-chlorophenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The position of the new substituent is directed by the existing groups on the ring: the chlorine atom and the α-chloroacetic acid side chain.
Directing Effects:
Chloro Group: The chlorine atom is an ortho-, para-director. Although it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can stabilize the intermediate arenium ion through resonance when the attack occurs at the ortho and para positions. libretexts.org
α-Chloroacetic Acid Group: The -CH(Cl)COOH group is an electron-withdrawing group due to the inductive effects of both the chlorine and the carboxylic acid. Such groups are deactivating and act as meta-directors. libretexts.org
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq
Metal-Catalyzed Reactions and Cross-Coupling of this compound Derivatives
Derivatives of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions often involve the ester or amide derivatives to prevent interference from the acidic proton of the carboxylic acid.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org While the chlorine on the phenyl ring can participate, the α-chloro position is also a potential reaction site. A notable application is the palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides with aryltrifluoroborate salts. nih.govacs.org This method allows for the synthesis of α-aryl ester and amide derivatives under relatively mild conditions, avoiding the use of strong bases. nih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com Derivatives of this compound, particularly those where the aryl chloride is involved, could potentially undergo Heck coupling with various alkenes to form more complex structures. nih.gov
Iron-Catalyzed Cross-Coupling: Enantioselective cross-coupling reactions between α-chloroesters and aryl Grignard reagents have been developed using iron catalysts. nih.govresearchgate.net This provides a pathway to chiral α-arylalkanoic acid derivatives, which are of significant pharmaceutical interest. nih.gov
Table 3: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | α-Chloroester + Aryltrifluoroborate | C(sp³)-C(sp²) |
| Heck | Palladium | Aryl chloride + Alkene | C(sp²)-C(sp²) |
Rearrangement and Elimination Reactions Involving the Molecular Skeleton
Under certain conditions, this compound can undergo rearrangement or elimination reactions.
Elimination Reactions: In the presence of a base, elimination of hydrogen chloride (HCl) can occur. The chlorine is at a benzylic position, and there is a hydrogen on the adjacent carboxyl carbon. However, the most likely elimination pathway involves the removal of the α-chloro group and the acidic proton from the carboxylic acid, which is not a standard elimination pathway to form an alkene. A more plausible scenario involves the ester derivative, where a base could abstract the α-proton, leading to the elimination of the chloride ion. However, nucleophilic substitution is often a competing reaction. libretexts.orglibretexts.org The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. youtube.com Strong, sterically hindered bases favor elimination.
Rearrangement Reactions:
Carbocation Rearrangements: If reaction conditions favor an SN1-type mechanism at the α-chloro position (e.g., in a polar, protic solvent with a weak nucleophile), a benzylic carbocation intermediate would be formed. While this carbocation is relatively stable, rearrangements are less likely in this specific structure unless there are adjacent groups capable of a 1,2-shift to form a more stable carbocation, which is not readily apparent in this molecule.
Favorskii Rearrangement: While the classical Favorskii rearrangement involves α-halo ketones reacting with a base to form rearranged carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, purechemistry.orgddugu.ac.innrochemistry.comslideshare.netwikipedia.org it is not directly applicable to α-halo carboxylic acids themselves. However, a related transformation of a derivative could be envisaged under specific conditions, though it is not a commonly reported pathway for this class of compounds.
Advanced Mechanistic and Theoretical Investigations of 2 Chloro 2 2 Chlorophenyl Acetic Acid
Computational Chemistry Studies on Molecular Structure and Reactivity
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the molecular geometry and reactivity of organic compounds. For molecules like 2-Chloro-2-(2-chlorophenyl)acetic acid, these studies would elucidate the three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles.
Detailed first-principle studies on analogous compounds, such as 2-(2-halophenyl)acetic acids, have been performed to determine their structural properties and have shown close resemblance to crystallographic data. niscpr.res.in Such calculations for this compound would involve geometry optimization to find the lowest energy conformation. The presence of two chlorine atoms—one on the phenyl ring and one on the alpha-carbon of the acetic acid moiety—introduces significant electronic and steric effects. The chlorine on the phenyl ring acts as an electron-withdrawing group via induction, while the alpha-chloro substituent profoundly influences the acidity and reactivity of the carboxylic acid group.
Table 1: Predicted Molecular Geometry and Reactivity Descriptors (Based on Analogs) Note: The following data is illustrative and based on DFT calculations for analogous halogenated phenylacetic acids.
| Parameter | Description | Predicted Value/Characteristic |
| C-Cl Bond Length (Aromatic) | The distance between the carbon atom of the phenyl ring and the chlorine atom. | ~1.74 Å |
| C-Cl Bond Length (Aliphatic) | The distance between the alpha-carbon and its attached chlorine atom. | ~1.79 Å |
| O=C-O-H Dihedral Angle | The torsion angle defining the orientation of the carboxylic acid proton. | Multiple stable conformers exist. |
| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | A smaller gap suggests higher reactivity. |
| Fukui Function (f+) | Indicates susceptibility to nucleophilic attack. | High values expected on the carboxylic carbon and alpha-carbon. |
| Fukui Function (f-) | Indicates susceptibility to electrophilic attack. | High values expected on the oxygen atoms of the carboxyl group. |
Quantum Chemical Analysis of Electronic Properties and Reaction Pathways
Quantum chemical methods are essential for analyzing the electronic structure and predicting the pathways of chemical reactions. These analyses provide a microscopic view of how electron density is distributed and how this distribution changes during a chemical transformation.
The electronic properties of this compound would be heavily influenced by its two electronegative chlorine atoms. A Molecular Electrostatic Potential (MESP) map would visualize the charge distribution, highlighting electron-rich regions (negative potential, likely around the carboxylic oxygen atoms) and electron-poor regions (positive potential, likely around the acidic proton and the alpha-carbon).
Quantum chemical calculations can model reaction pathways, for instance, in nucleophilic substitution reactions at the alpha-carbon. mdpi.com By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of the activation energy, which is a critical factor in reaction kinetics. mdpi.com For this compound, an SN2 reaction mechanism at the alpha-carbon would be a plausible pathway for substitution of the chlorine atom, and computational models could predict its feasibility and rate. mdpi.com
Furthermore, parameters derived from the energies of frontier molecular orbitals (HOMO and LUMO) are used to quantify electronic properties. jmcs.org.mx The ionization potential (approximated by HOMO energy) and electron affinity (approximated by LUMO energy) are fundamental properties that govern the molecule's ability to donate or accept electrons in charge-transfer processes. pulsus.com
Table 2: Calculated Electronic Properties (Based on Analogs) Note: These values are representative for substituted phenylacetic acids and calculated using DFT methods.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron. | Determines behavior in oxidation reactions and as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. | Determines behavior in reduction reactions and as an electrophile. |
| Global Hardness (η) | A measure of resistance to change in electron distribution. Calculated from HOMO and LUMO energies. | Harder molecules are generally less reactive. |
| Electronegativity (χ) | A measure of the power of a molecule to attract electrons. | Influences bond polarities and intermolecular interactions. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's strength as an electrophile. |
Kinetic and Thermodynamic Aspects of Chemical Transformations
The study of kinetics and thermodynamics governs the rate and equilibrium position of chemical reactions. For this compound, key transformations would include acid-base reactions, esterification, and nucleophilic substitutions. While specific experimental data for this compound is scarce, the principles can be illustrated through studies of similar processes.
Thermodynamics defines the stability of reactants and products. The acidity (pKa) of the carboxylic acid is a key thermodynamic property. DFT methods combined with a polarized continuum model (PCM) to simulate a solvent can successfully predict pKa values. researchgate.net The presence of two electron-withdrawing chlorine atoms is expected to significantly increase the acidity of this compound compared to unsubstituted phenylacetic acid by stabilizing the resulting carboxylate anion.
Kinetics relates to the speed of a reaction, which is determined by the activation energy of the rate-determining step. Theoretical studies can model the transition state structure and calculate this energy barrier. mdpi.com For example, in the esterification of the carboxylic acid group, computational models can compare different mechanistic pathways (e.g., acid-catalyzed vs. base-catalyzed) to determine the most kinetically favorable route. In reactive crystallization processes involving similar acid-base reactions, the interplay between reaction kinetics and crystallization kinetics determines the final product form. acs.org
Table 3: Illustrative Kinetic and Thermodynamic Parameters Note: This table presents the types of data obtained from studies on related organic acids.
| Parameter | Reaction Type | Method of Determination | Significance |
| pKa | Acid Dissociation | Computational (DFT with PCM), Potentiometric Titration | Quantifies the acid strength in a given solvent. researchgate.net |
| Activation Energy (Ea) | Nucleophilic Substitution | Computational (Transition State Theory) | Determines the reaction rate; a lower Ea means a faster reaction. mdpi.com |
| Enthalpy of Reaction (ΔH) | Esterification | Calorimetry, Computational | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | Polymorphic Transformation | Solubility Studies, Computational | Determines the spontaneity of a process and the relative stability of different crystal forms. acs.org |
Stereochemical and Conformational Studies through Theoretical Modeling
The structure of this compound features a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Furthermore, rotation around single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, gives rise to different conformations.
Theoretical modeling is a powerful tool for exploring this stereochemical and conformational landscape. researchgate.net By systematically rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped out. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima).
For phenylacetic acid and its halogenated analogs, studies have shown that the conformational preference is often governed by a balance of steric hindrance and stabilizing electronic effects like hyperconjugation. researchgate.net In this compound, the major conformational questions would involve the orientation of the carboxylic acid group relative to the phenyl ring and the relative positions of the bulky chlorine substituents. The most stable conformation would be the one that minimizes steric repulsion between the ortho-chloro group on the phenyl ring and the substituents on the alpha-carbon. These conformational preferences can, in turn, influence the molecule's reactivity and its interactions in a biological system. researchgate.net
Table 4: Representative Conformational Analysis Data (Based on Phenylacetic Acid Analogs) Note: Data illustrates the output of theoretical modeling on molecular conformations.
| Dihedral Angle | Description | Relative Energy (kJ/mol) | Stability |
| τ1 (C-C-C=O) | Torsion angle defining the orientation of the carbonyl group. | 0 (Reference) | Global Minimum (Most Stable) |
| τ1 (C-C-C=O) | A different torsion angle representing a less stable conformer. | 5-10 | Local Minimum (Less Stable) |
| τ2 (Cl-C-C-C) | Torsion angle between the ortho-chloro group and the alpha-carbon. | Varies significantly with τ1 | Influences overall steric strain. |
Applications of 2 Chloro 2 2 Chlorophenyl Acetic Acid As a Versatile Synthetic Building Block
Precursor for Novel Alpha-Substituted Organic Compounds
The primary utility of 2-Chloro-2-(2-chlorophenyl)acetic acid as a synthetic building block stems from the reactivity of the chlorine atom at the alpha (α) position to the carboxyl group. This α-chloro atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the direct introduction of a wide variety of functional groups at this position, leading to the synthesis of novel α-substituted organic compounds.
The general mechanism involves the displacement of the chloride ion by a nucleophile (Nu:⁻). This transformation is a cornerstone of its application, providing access to compounds that are themselves important intermediates for pharmaceuticals and other specialty chemicals. For instance, α-chlorophenylacetic acids are recognized as valuable synthons for producing α-hydroxy, α-amino, and α-mercapto acids through nucleophilic substitution. google.com The presence of the chlorine atom enhances the acidity of the α-hydrogen, facilitating the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles.
This reactivity is harnessed to create a diverse library of derivatives. The reaction of α-bromo carboxylic acids, which are structurally similar and exhibit comparable reactivity, with an excess of ammonia (B1221849) is a known route to α-amino acids. unifiedpatents.com Likewise, reaction with other nucleophiles such as alkoxides, thiolates, and cyanides can yield α-alkoxy, α-thio, and α-cyano derivatives, respectively.
| Nucleophile | Reagent Example | Resulting α-Substituted Product Class |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | α-Hydroxy Acid |
| Ammonia | Ammonia (NH₃) | α-Amino Acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Methoxy Acid |
| Thiolate | Sodium Thiolate (NaSR) | α-Thio Acid |
| Azide (B81097) | Sodium Azide (NaN₃) | α-Azido Acid |
Role in the Construction of Complex Carbon Frameworks and Scaffolds
Beyond simple alpha-substitution, this compound serves as a bifunctional building block for the construction of more elaborate carbon skeletons. It possesses two primary reactive sites: the carboxylic acid group and the α-chloro group. This dual reactivity allows for sequential or orthogonal chemical modifications, enabling its incorporation into larger and more complex molecular architectures.
The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. wikipedia.org For example, it can be converted to an acid chloride, which is a highly reactive intermediate for forming amide or ester linkages. Simultaneously or subsequently, the α-chloro position can be used as a handle for carbon-carbon bond formation. For instance, reaction with organometallic reagents or enolates can extend the carbon chain at the alpha position.
This strategic utility is evident in the synthesis of pharmaceutical intermediates. For example, the structurally related compound methyl alpha-bromo-2-chlorophenylacetate is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. nih.gov This highlights how α-halo phenylacetic acid derivatives are crucial for building the complex scaffolds of modern medicines. The ability to first form an amide bond at the carboxyl group and then perform a substitution at the alpha-carbon (or vice versa) makes this class of compounds a linchpin in multi-step synthetic sequences, enabling the assembly of intricate drug molecules. wikipedia.org
Intermediate in the Synthesis of Diverse Heterocyclic Systems
Derivatives of phenylacetic acid are well-established as important intermediates in the synthesis of heterocyclic compounds. This compound fits this role, offering multiple pathways to form cyclic structures. Heterocycles are core components of a vast number of pharmaceuticals, agrochemicals, and natural products.
The synthesis of heterocyclic systems can be achieved through reactions that involve both the carboxylic acid and the alpha-carbon. For example, condensation reactions with bifunctional reagents are a common strategy. A molecule containing two nucleophilic sites, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, can react with this compound. The initial reaction might occur at the carboxyl group to form an amide or hydrazide, followed by an intramolecular nucleophilic attack from the second nucleophilic site onto the α-carbon, displacing the chlorine and closing the ring.
Furthermore, chloroacetic acid and its derivatives are known to participate in cycloaddition reactions to form heterocyclic rings like oxazolidinones. The reaction of a Schiff base with chloroacetic acid can lead to the formation of a four-membered azetidinone ring or a five-membered oxazolidinone ring, depending on the reaction conditions and substrate. These reactions demonstrate the utility of the α-chloro acid moiety in constructing cyclic systems that are otherwise challenging to synthesize.
| Reactant Type | Resulting Heterocycle Class | Reaction Type |
|---|---|---|
| Hydrazine Derivatives | Pyrazolidinones, Triazepinoquinazolinones | Condensation/Cyclization |
| Schiff Bases (Imines) | Azetidinones (β-lactams), Oxazolidinones | Cycloaddition/Cyclization |
| Amidines | Imidazolones | Condensation/Cyclization |
| Thiosemicarbazide | Thiadiazoles | Condensation/Cyclization |
Contribution to the Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. Chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereochemical outcome of a reaction.
The structure of this compound is inherently achiral. However, substitution of the α-chloro atom creates a new stereocenter. If this substitution is carried out with an enantiomerically pure nucleophile, or if the resulting racemic mixture is resolved, the product is a chiral α-substituted 2-(2-chlorophenyl)acetic acid. These chiral acids are potentially valuable precursors for creating more complex chiral molecules.
While the direct use of this compound as a starting material for the synthesis of widely-used, named chiral auxiliaries (such as Evans oxazolidinones or pseudoephedrine amides) is not extensively documented in scientific literature, its functional groups offer clear potential. For example, a chiral α-amino acid derived from the title compound could be used to synthesize chiral ligands. The carboxylic acid and the amino group provide two points of coordination, which is a key feature for many bidentate ligands used in transition-metal catalysis. The stereochemistry at the α-carbon would create the necessary chiral environment around the metal center to induce asymmetry in a catalytic transformation.
The general strategy would involve reacting the α-substituted chiral derivative with other molecules to build a ligand scaffold. For instance, a chiral α-amino acid derived from the title compound could be coupled with another chiral molecule, such as an amino alcohol, to create a tridentate ligand. The steric and electronic properties of such a ligand could then be fine-tuned by modifying the 2-chlorophenyl ring, potentially leading to highly effective catalysts for asymmetric reactions.
Analytical Methodologies for Investigating Chemical Transformations and Reaction Progress of 2 Chloro 2 2 Chlorophenyl Acetic Acid
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic methods are fundamental tools for the real-time monitoring of reactions involving 2-Chloro-2-(2-chlorophenyl)acetic acid and for the subsequent isolation of the desired products from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for quantitative and qualitative analysis, while column chromatography is a standard procedure for purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for tracking the consumption of starting materials and the formation of products. For chlorinated phenylacetic acid derivatives, reverse-phase (RP) HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
While specific application notes for this compound are not widely published, methods for closely related analogs provide a clear blueprint. For instance, the analysis of o-Chlorophenylacetic acid can be achieved using an RP-HPLC method with a straightforward mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com A similar system would be suitable for monitoring the synthesis or transformation of this compound. For preparative applications, this liquid chromatography method is scalable and can be used to isolate impurities. sielc.com
| Parameter | Value | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. | sielc.com |
Table 1: Example HPLC Conditions for a Related Chlorinated Phenylacetic Acid
Gas Chromatography (GC): GC is another powerful technique, particularly for volatile or semi-volatile compounds. Carboxylic acids like this compound often require derivatization before GC analysis to increase their volatility and thermal stability. A common derivatization process is silylation. The resulting esters are more amenable to GC analysis. GC systems, especially when coupled with a mass spectrometer (GC-MS), provide excellent separation and definitive identification of reaction components. nih.govscilit.com
Column Chromatography: For the purification and isolation of reaction products on a laboratory scale, silica (B1680970) gel column chromatography is extensively used. mdpi.comrsc.org The choice of eluent (solvent system) is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound and impurities. For α-chloroarylacetic acids, mixtures of polar and non-polar solvents are effective. For example, a crude sample of 2-chloro-2-phenylacetic acid was successfully purified using a mobile phase of dichloromethane, methanol, and formic acid. rsc.org Progress is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product. rsc.org
Advanced Spectroscopic Methods for Elucidating Reaction Intermediates and Product Structural Confirmation
Spectroscopic methods are indispensable for the structural elucidation of the products and any stable intermediates formed during the chemical transformations of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see a characteristic signal for the single proton on the α-carbon (the carbon adjacent to the carboxylic acid), which would be a singlet. This proton's chemical shift would be significantly downfield due to the electron-withdrawing effects of the attached chlorine atom, the carboxylic acid group, and the chlorophenyl ring. The aromatic protons on the 2-chlorophenyl group would appear as a complex multiplet pattern in the aromatic region of the spectrum. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm). oregonstate.edu
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (typically 160-185 ppm), the α-carbon, and the distinct carbons of the chlorophenyl ring. oregonstate.edu
The spectral data for the closely related 2-chloro-2-phenylacetic acid provides a strong basis for predicting the spectrum of the target compound. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Comments |
| ¹H NMR | ~8.7 (variable) | br s, 1H (Carboxylic acid, COOH) |
| ~7.5 | m, (Aromatic protons) | |
| ~7.4 | m, (Aromatic protons) | |
| ~5.4 | s, 1H (α-proton, -CHCl-) | |
| ¹³C NMR | ~174 | Carbonyl carbon (C=O) |
| ~135 | Aromatic carbon (quaternary) | |
| ~130-128 | Aromatic carbons (CH) | |
| ~59 | α-carbon (-CHCl-) |
Table 2: Predicted NMR Data for this compound based on the spectrum of 2-chloro-2-phenylacetic acid in CDCl₃ rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be observed from approximately 2500 to 3500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. oregonstate.edu A strong C=O (carbonyl) stretching absorption would also be present, typically around 1700 cm⁻¹. oregonstate.edu
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. For this compound, the presence of two chlorine atoms would result in a distinctive isotopic pattern for the molecular ion peak (M⁺). There would be an M peak, an M+2 peak, and an M+4 peak, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). libretexts.org Alpha-cleavage is also a common fragmentation pattern for carbonyl compounds. libretexts.org
Crystallographic Studies of this compound Derivatives and Complexes
To date, the crystal structure of this compound itself has not been reported in open crystallographic databases. However, should a suitable single crystal of the compound, or a derivative (such as an ester or amide) or a coordination complex be prepared, X-ray crystallography would serve as the ultimate tool for structural confirmation. The analysis would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral α-carbon. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which govern the packing of molecules in the solid state.
Chemical Degradation and Environmental Transformation Studies of 2 Chloro 2 2 Chlorophenyl Acetic Acid
Photolytic Degradation Pathways in Abiotic Environmental Systems
Specific research on the photolytic degradation of 2-Chloro-2-(2-chlorophenyl)acetic acid is limited. While studies on the photolysis of various chlorophenylacetic acids have been conducted, the specific degradation pathways, quantum yields, and resulting photoproducts for this particular compound are not well-documented in available scientific literature. General principles of photochemistry suggest that the carbon-chlorine bonds would be susceptible to cleavage upon absorption of ultraviolet radiation, potentially leading to dechlorination and the formation of radical species. However, without specific experimental data, a detailed pathway cannot be outlined.
Hydrolytic Stability and Transformation Mechanisms in Aqueous Media
There is a lack of specific data on the hydrolytic stability and transformation mechanisms of this compound in aqueous media. The stability of the compound against hydrolysis under various pH and temperature conditions has not been extensively reported. Generally, chloroacetic acids can undergo hydrolysis, but the rate is highly dependent on the molecular structure and the presence of other functional groups. Without dedicated studies, it is not possible to provide specific half-life data or to detail the primary hydrolysis products.
Oxidative and Reductive Degradation in Defined Chemical Environments
Detailed studies on the oxidative and reductive degradation of this compound in defined chemical environments are not available. Research on related chlorinated aromatic compounds suggests that oxidative processes, such as reactions with hydroxyl radicals, could lead to the breakdown of the aromatic ring and dechlorination. Similarly, reductive processes could involve the removal of chlorine atoms. However, the specific reaction kinetics, intermediate products, and final degradation products for this compound have not been characterized.
Emerging Research Frontiers and Future Prospects for 2 Chloro 2 2 Chlorophenyl Acetic Acid
Development of Sustainable and Green Synthetic Approaches for 2-Chloro-2-(2-chlorophenyl)acetic Acid and its Derivatives
The synthesis of this compound and its derivatives is undergoing a paradigm shift, driven by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer, renewable materials. pharmtech.com Traditional methods often rely on hazardous reagents and generate significant waste, prompting researchers to explore more sustainable alternatives. youtube.com
Current research focuses on several key areas to reduce the environmental footprint of synthesizing this important intermediate. One major goal is to minimize the use of hazardous solvents by replacing them with greener alternatives like water or bio-based solvents, or by developing solvent-free reaction conditions. pharmtech.comyoutube.com Another critical aspect is enhancing atom economy, ensuring that a maximum proportion of atoms from the reactants are incorporated into the final product. mdpi.com This involves designing synthetic routes that avoid protecting groups and reduce the number of intermediate steps. pharmtech.com
The adoption of energy-efficient methods, such as microwave-assisted synthesis, is also being explored. Microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. youtube.com Furthermore, there is a growing emphasis on using catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. youtube.com Biocatalysis, which employs enzymes to carry out chemical transformations, represents a particularly promising frontier, offering high specificity under mild conditions. youtube.comnih.gov
Continuous flow chemistry is another advanced manufacturing technique being applied to the synthesis of pharmaceutical intermediates. rsc.org Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved safety, higher yields, and easier scalability compared to traditional batch processes. rsc.org20.210.105 This technology is particularly advantageous for managing exothermic reactions or handling unstable intermediates, which can be a concern in the synthesis of halogenated compounds. rsc.org
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Waste Prevention | Designing syntheses to minimize byproduct formation. | Reduced environmental impact and disposal costs. |
| Atom Economy | Utilizing reactions like addition and rearrangement over substitution. | Maximized efficiency of raw material use. mdpi.com |
| Safer Solvents & Auxiliaries | Replacing chlorinated solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental harm. youtube.com |
| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry. | Lower energy consumption and faster reaction times. youtube.comrsc.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduced reliance on fossil fuels. youtube.com |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. | Fewer reaction steps, less waste, and higher yield. pharmtech.com |
| Catalysis | Using catalytic reagents in place of stoichiometric ones. | Increased reaction efficiency and reduced waste. mdpi.com |
| Biocatalysis | Employing enzymes for specific transformation steps. | High selectivity, mild reaction conditions, and biodegradability. nih.govnih.gov |
Exploration of Novel Catalytic Systems for its Selective Transformations
The carboxylic acid group and the chlorinated phenyl rings of this compound offer multiple sites for chemical transformation. Developing novel catalytic systems that can selectively target these sites is crucial for creating a diverse range of derivatives efficiently and sustainably. Research is moving beyond traditional acid or base catalysis towards more sophisticated and selective systems.
Transition Metal Catalysis: Transition metal complexes are widely explored for their ability to catalyze a variety of organic reactions. For the synthesis of phenylacetic acids, cobalt and palladium catalysts have been used in carbonylation reactions. youtube.comyoutube.com For transformations of the final compound, palladium-catalyzed cross-coupling reactions could enable the selective substitution of the chlorine atoms on the phenyl ring, allowing for the introduction of new functional groups. Nickel-based catalysts have also shown promise for the direct amidation of phenylacetic acid derivatives, providing a more atom-economical route to amides compared to methods requiring stoichiometric activating agents. pharmtech.com
Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis. nih.govmdpi.com For transformations involving this compound, chiral organocatalysts could be employed for enantioselective reactions, which is particularly important in pharmaceutical synthesis. For instance, bifunctional catalysts like those derived from cinchona alkaloids or thioureas can activate both the carboxylic acid and a nucleophile (like an amine or alcohol) to facilitate stereoselective esterification or amidation reactions. nih.gov
Photocatalysis: Photocatalysis offers a green approach to activating molecules using light. Iron complexes have been used for the photocatalytic degradation of related compounds like chlorophenoxyacetic acid, where light absorption initiates a Fenton-like reaction producing highly reactive hydroxyl radicals. rsc.org Similar principles could be applied to achieve selective transformations, such as C-H functionalization on the acetic acid backbone or controlled degradation pathways, by tuning the catalyst and reaction conditions.
Biocatalysis: Enzymes offer unparalleled selectivity. Lipases are widely studied for the kinetic resolution of racemic carboxylic acids through enantioselective esterification. For related compounds like (S)-α-amino-(2-chlorophenyl)acetic acid, penicillin G acylase has been used for enantioselective hydrolysis to achieve high enantiomeric purity. rsc.org The application of enzymes like carboxylic acid reductases (CARs) could facilitate the selective reduction of the carboxylic acid to an aldehyde, a valuable synthetic intermediate. rsc.org
| Catalyst Type | Example Reaction | Potential Advantage for Selective Transformation |
| Transition Metals (e.g., Ni, Pd) | Cross-coupling, Amidation | Selective C-C or C-N bond formation at the phenyl rings or direct amidation. pharmtech.cominventivapharma.com |
| Organocatalysts (e.g., Boronic Acids) | Direct Amidation/Esterification | Metal-free, often milder conditions, potential for asymmetric synthesis. researchgate.net |
| Photocatalysts (e.g., Iron Complexes) | C-H Functionalization, Degradation | Light-driven reactions, use of abundant metals, novel reactivity. rsc.org |
| Biocatalysts (e.g., Lipases, Acylases) | Enantioselective Esterification/Hydrolysis | High chemo-, regio-, and stereoselectivity under mild aqueous conditions. rsc.org |
Integration of High-Throughput Screening in Derivatization Studies and Reaction Optimization
High-Throughput Screening (HTS), also known as High-Throughput Experimentation (HTE), is a powerful methodology that utilizes automation and miniaturization to rapidly test a large number of experimental conditions in parallel. youtube.com This approach is increasingly vital in pharmaceutical and materials research for accelerating the discovery and optimization of new compounds and reactions. pharmtech.comyoutube.com For a versatile intermediate like this compound, HTS can be instrumental in efficiently exploring its chemical space and optimizing the synthesis of its derivatives.
The primary application of HTS is in reaction optimization. researchgate.net To synthesize a library of derivatives, such as amides or esters, from this compound, a multitude of parameters must be optimized, including the choice of catalyst, solvent, temperature, reactant concentrations, and reaction time. HTS allows researchers to screen hundreds or even thousands of unique combinations of these variables simultaneously in microplate formats (e.g., 96- or 1536-well plates). umich.edu This parallel approach dramatically reduces the time and resources required compared to traditional one-at-a-time experimentation. youtube.com
For example, in developing a new catalytic amidation protocol, an HTS workflow could screen a diverse panel of catalysts (e.g., various transition metal complexes, boronic acids, or enzymes) against a range of solvents and bases to quickly identify the optimal conditions for coupling this compound with a specific amine. rsc.orgumich.edu The results, often analyzed using techniques like mass spectrometry or HPLC, provide a comprehensive dataset that can reveal structure-activity relationships and guide further development. nih.gov This data-rich approach not only accelerates the optimization of a single reaction but also provides fundamental insights that can predict the best conditions for related transformations. youtube.com
| Parameter Varied | Example Conditions Screened | Objective of Screening |
| Catalyst | Panel of 20 different boronic acids and 10 transition metal complexes. | Identify the most active and selective catalyst for amidation. |
| Solvent | 12 different solvents (e.g., Toluene, THF, Dioxane, Acetonitrile). | Determine the solvent that provides the highest yield and purity. |
| Base | 8 organic and inorganic bases (e.g., K₂CO₃, Et₃N, DBU). | Find the optimal base for activating the reactants without side reactions. |
| Temperature | Reactions run at 5 different temperatures (e.g., 25°C, 50°C, 80°C, 100°C, 120°C). | Ascertain the ideal temperature for reaction rate versus stability. |
| Reactant Ratio | Varying the molar ratio of amine to carboxylic acid (e.g., 1:1, 1.2:1, 1.5:1). | Optimize stoichiometry to maximize conversion and minimize waste. |
Potential for Advanced Functional Materials Synthesis via this compound Intermediates
While primarily known as a pharmaceutical intermediate, the unique structure of this compound makes it a candidate building block for the synthesis of advanced functional materials. mlunias.com Its key features—a carboxylic acid group for polymerization or attachment, and two bulky, electronically distinct chlorophenyl groups—can be exploited to create materials with tailored properties.
Functional Polymers: The carboxylic acid moiety provides a reactive handle for incorporation into polymer chains via esterification or amidation reactions. For instance, it could be converted into a monomer and used in step-growth polymerization to create polyesters or polyamides. The rigid and bulky dichlorophenyl structure would likely impart high thermal stability (a high glass transition temperature) and specific mechanical properties to the resulting polymer. Furthermore, the presence of chlorine atoms can modify the polymer's refractive index, dielectric constant, and flame-retardant properties, making such materials potentially useful in optical or electronic applications. 20.210.105
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The carboxylic acid group of this compound (or a derivative thereof) could serve as the organic linker to coordinate with metal centers. The size, shape, and chemical nature of the resulting pores within the MOF would be directly influenced by the bulky dichlorophenyl structure of the ligand. These unique pore environments could be explored for applications in gas storage, separation, or catalysis. rsc.org The chlorine substituents on the phenyl rings could also serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties.
Liquid Crystals: The rigid, anisotropic (non-uniform) shape of molecules is a key requirement for forming liquid crystalline phases. mdpi.com Derivatives of this compound, such as long-chain esters, could potentially exhibit liquid crystal behavior. The bulky, non-planar arrangement of the two chlorophenyl groups could lead to the formation of novel mesophases, which are intermediate states between solid and liquid. mdpi.com Such materials are fundamental to display technologies and are being explored for use in sensors and optical devices.
While the direct use of this compound in these specific material applications is not yet widely reported, its structural attributes align well with the design principles for these advanced materials, marking a promising frontier for future research.
Q & A
Basic: What are the standard methods for synthesizing 2-chloro-2-(2-chlorophenyl)acetic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example:
- Nucleophilic substitution : Reacting 2-chlorophenyl acetonitrile with chlorine gas in acidic conditions yields intermediates, followed by hydrolysis to the carboxylic acid .
- Ester hydrolysis : Ethyl 2-chloro-2-(2-chlorophenyl)acetate can be hydrolyzed under basic conditions (e.g., NaOH/H₂O) to form the acid .
Key factors affecting yield include temperature control (optimized at 60–80°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents (excess Cl₂ may lead to over-halogenation) .
Basic: How is the crystal structure of this compound determined, and which software tools are critical for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a diffractometer, while refinement employs programs like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) .
- Key parameters : Space group symmetry, unit cell dimensions, and hydrogen-bonding networks are analyzed to confirm stereochemistry .
- Validation : R-factor (<5%) and residual electron density maps ensure structural accuracy .
Advanced: What reaction pathways govern the transformation of this compound in nucleophilic environments?
Answer:
The compound undergoes:
- Substitution : Chlorine at the α-position is replaced by nucleophiles (e.g., amines) via SN₂ mechanisms, forming amide derivatives .
- Hydrolysis : Acidic/basic conditions cleave the ester group (if present), yielding the carboxylic acid .
- Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the α-C-Cl bond to a ketone or carboxyl group .
Kinetic studies using HPLC or NMR reveal that steric hindrance from the 2-chlorophenyl group slows substitution rates compared to non-halogenated analogs .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites for enzyme binding (e.g., chlorine’s electron-withdrawing effect enhances electrophilicity) .
- Molecular docking : Simulates interactions with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. PubChem CID data (e.g., 19612145) provides structural inputs .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting low blood-brain barrier penetration due to high polarity .
Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s spectroscopic properties?
Answer:
- NMR : Chlorine’s inductive effect deshields adjacent protons (e.g., α-CH₂ shifts to δ 3.8–4.2 ppm in DMSO-d₆). Fluorine substitution (in analogs) causes splitting patterns due to spin-spin coupling .
- IR : The C=O stretch (1700–1720 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) are diagnostic. Electron-withdrawing groups (e.g., -NO₂) shift C=O to higher frequencies .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 204 for C₈H₆Cl₂O₂) and fragmentation patterns (loss of COOH, Cl⁻) confirm structure .
Advanced: How can conflicting data on the compound’s biological activity be resolved?
Answer:
Discrepancies often arise from:
- Substituent positioning : Para vs. ortho chlorine placement (e.g., 2-chloro vs. 4-chloro derivatives) drastically alters enzyme inhibition profiles .
- Assay conditions : Varying pH or solvent (DMSO vs. water) affects solubility and activity. Standardize protocols using guidelines from PubChem or IUPAC .
- Statistical validation : Multivariate analysis (e.g., PCA) identifies outliers in high-throughput screening data .
Advanced: What analytical techniques are optimal for quantifying trace impurities in this compound?
Answer:
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect impurities at ppm levels. Calibration curves using certified standards ensure accuracy .
- TGA-DSC : Thermogravimetric analysis identifies decomposition byproducts (e.g., chlorobenzene at >200°C) .
- XPS : Surface analysis confirms absence of heavy metal catalysts (e.g., Pd) from synthesis .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
